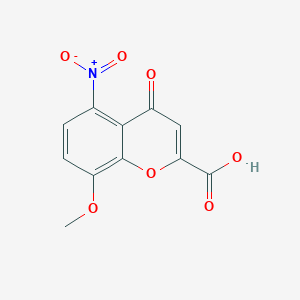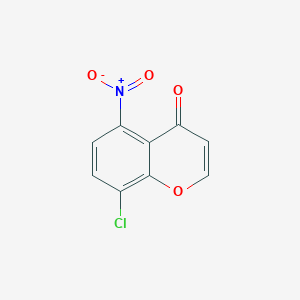![molecular formula C19H19ClN2O4 B300386 2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor. It has shown promising results in the treatment of cancer and other diseases.
Mecanismo De Acción
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Mocetinostat promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Mocetinostat has also been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Mocetinostat is its specificity for HDACs, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, Mocetinostat has some limitations, including its potential toxicity and the development of drug resistance in cancer cells.
Direcciones Futuras
There are several potential future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other drugs to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to Mocetinostat treatment. Additionally, further studies are needed to investigate the potential applications of Mocetinostat in other diseases beyond cancer, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of Mocetinostat involves the reaction of 2-chlorobenzoic acid with morpholine, followed by the reaction of the resulting intermediate with 2-(4-aminophenyl)acetic acid. The final product is obtained by esterification of the intermediate with 2-oxoethyl chloroformate.
Aplicaciones Científicas De Investigación
Mocetinostat has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also shown potential in the treatment of solid tumors such as breast and lung cancer.
Propiedades
Nombre del producto |
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate |
|---|---|
Fórmula molecular |
C19H19ClN2O4 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-6-2-1-5-14(15)19(24)26-13-18(23)21-16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) |
Clave InChI |
MRCWAXHJLVSTJI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)


![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)